![molecular formula C18H28N2O4 B14258217 [1,4-Phenylenebis(4-ethyl-1,3-oxazolidine-2,4-diyl)]dimethanol CAS No. 443308-51-8](/img/structure/B14258217.png)
[1,4-Phenylenebis(4-ethyl-1,3-oxazolidine-2,4-diyl)]dimethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,4-Phenylenebis(4-ethyl-1,3-oxazolidine-2,4-diyl)]dimethanol is a chemical compound that belongs to the class of oxazolidines. Oxazolidines are heterocyclic compounds containing nitrogen and oxygen atoms in a five-membered ring. This particular compound is characterized by the presence of two oxazolidine rings connected by a 1,4-phenylene bridge and two hydroxymethyl groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,4-Phenylenebis(4-ethyl-1,3-oxazolidine-2,4-diyl)]dimethanol typically involves the reaction of 1,4-phenylenediamine with ethyl glyoxalate under acidic conditions to form the oxazolidine rings. The reaction is carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
[1,4-Phenylenebis(4-ethyl-1,3-oxazolidine-2,4-diyl)]dimethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid groups.
Reduction: The oxazolidine rings can be reduced to form secondary amines.
Substitution: The hydrogen atoms on the phenylene ring can be substituted with various functional groups such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or alkyl halides (R-X) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 1,4-phenylenebis(4-ethyl-1,3-oxazolidine-2,4-diyl)dialdehyde or dicarboxylic acid.
Reduction: Formation of 1,4-phenylenebis(4-ethyl-1,3-oxazolidine-2,4-diyl)dimethylamine.
Substitution: Formation of various substituted derivatives of the original compound.
科学研究应用
[1,4-Phenylenebis(4-ethyl-1,3-oxazolidine-2,4-diyl)]dimethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of oxazolidine rings.
Medicine: Studied for its potential use in drug development, particularly in the design of new antibiotics.
Industry: Used as a stabilizer in polymer formulations and as an intermediate in the production of specialty chemicals.
作用机制
The mechanism of action of [1,4-Phenylenebis(4-ethyl-1,3-oxazolidine-2,4-diyl)]dimethanol involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The oxazolidine rings can interact with bacterial ribosomes, inhibiting protein synthesis and leading to bacterial cell death.
Stabilization of Polymers: The compound can act as a radical scavenger, preventing the degradation of polymers by neutralizing free radicals.
相似化合物的比较
Similar Compounds
1,4-Phenylenebis(4-methyl-1,3-oxazolidine-2,4-diyl)]dimethanol: Similar structure but with methyl groups instead of ethyl groups.
1,4-Phenylenebis(4-ethyl-1,3-thiazolidine-2,4-diyl)]dimethanol: Similar structure but with sulfur atoms in the ring instead of oxygen.
Uniqueness
Higher Stability: The presence of ethyl groups provides higher stability compared to methyl groups.
Enhanced Antimicrobial Activity: The oxazolidine rings in this compound have shown enhanced antimicrobial activity compared to thiazolidine rings.
属性
CAS 编号 |
443308-51-8 |
|---|---|
分子式 |
C18H28N2O4 |
分子量 |
336.4 g/mol |
IUPAC 名称 |
[4-ethyl-2-[4-[4-ethyl-4-(hydroxymethyl)-1,3-oxazolidin-2-yl]phenyl]-1,3-oxazolidin-4-yl]methanol |
InChI |
InChI=1S/C18H28N2O4/c1-3-17(9-21)11-23-15(19-17)13-5-7-14(8-6-13)16-20-18(4-2,10-22)12-24-16/h5-8,15-16,19-22H,3-4,9-12H2,1-2H3 |
InChI 键 |
ZWKMXNGMHDUWQE-UHFFFAOYSA-N |
规范 SMILES |
CCC1(COC(N1)C2=CC=C(C=C2)C3NC(CO3)(CC)CO)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


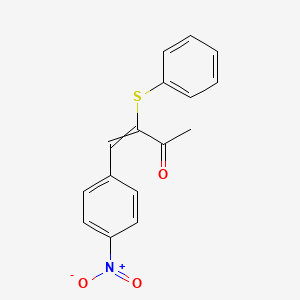
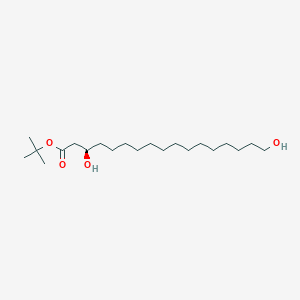
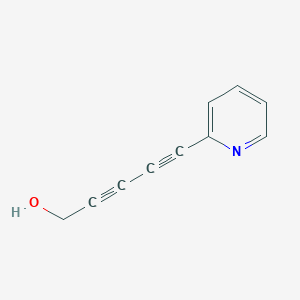
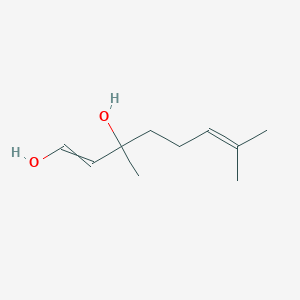
![N-[1,1'-Bi(cyclohexylidene)]-4-ylidenehydroxylamine](/img/structure/B14258164.png)

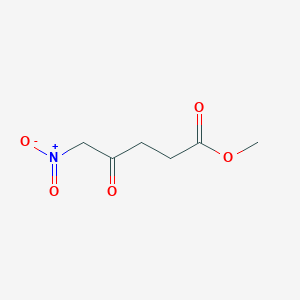
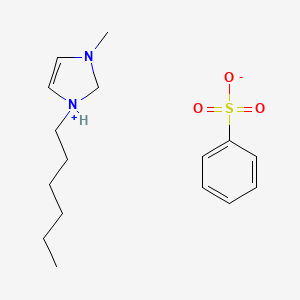
![4-Methylidene-2-{4-[(4-methylphenyl)sulfanyl]phenyl}-2-phenyl-1,3-dioxolane](/img/structure/B14258188.png)
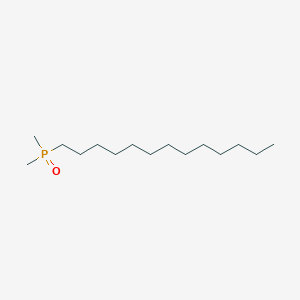
![N,N'-[1,4-Phenylenebis(carbonyl-4,1-phenylene)]diacetamide](/img/structure/B14258199.png)

![4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]-1-pentadecylpyridin-1-ium bromide](/img/structure/B14258204.png)
![2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-3-yl)ethan-1-ol](/img/structure/B14258209.png)
